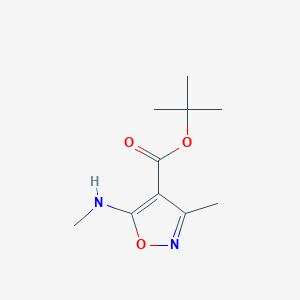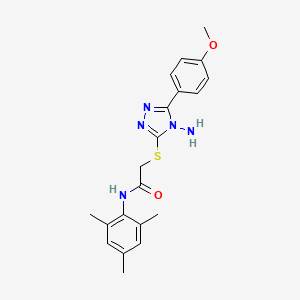![molecular formula C18H17NOS B2660770 N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922622-83-1](/img/structure/B2660770.png)
N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide, commonly known as BTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BTAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.47 g/mol.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide involves the reaction of 2-(2,4-dimethylphenyl)acetic acid with benzo[b]thiophene-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
Starting Materials
2-(2,4-dimethylphenyl)acetic acid, benzo[b]thiophene-5-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), solvents (e.g. dichloromethane, ethanol)
Reaction
Step 1: Dissolve 2-(2,4-dimethylphenyl)acetic acid (1.0 equiv) and benzo[b]thiophene-5-amine (1.2 equiv) in a solvent such as dichloromethane., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for several hours., Step 3: Monitor the reaction progress by TLC or other analytical techniques. Once the starting materials are consumed, the reaction is complete., Step 4: Quench the reaction by adding a suitable acid such as hydrochloric acid to the reaction mixture., Step 5: Extract the product with a suitable solvent such as dichloromethane., Step 6: Purify the product by column chromatography or other suitable techniques., Step 7: Characterize the product by NMR, IR, and other analytical techniques.
Mecanismo De Acción
The exact mechanism of action of BTAA is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Efectos Bioquímicos Y Fisiológicos
BTAA has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. It has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, BTAA has been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTAA is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for research laboratories. However, one of the limitations of BTAA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on BTAA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of stroke and traumatic brain injury. Additionally, there is ongoing research on the development of novel analogs of BTAA with improved pharmacological properties. Finally, further studies are needed to fully elucidate the mechanism of action of BTAA and its potential therapeutic applications.
Conclusion:
In conclusion, BTAA is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects and may be useful in the treatment of a variety of diseases. While there are some limitations to its use in lab experiments, BTAA remains a promising compound for future research.
Aplicaciones Científicas De Investigación
BTAA has been studied extensively for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, BTAA has been shown to have neuroprotective effects and may be useful in the treatment of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-12-3-4-14(13(2)9-12)11-18(20)19-16-5-6-17-15(10-16)7-8-21-17/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRIBSYTKJVLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

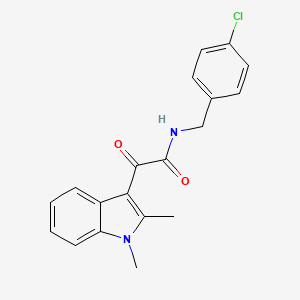

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2660690.png)
![8-Methoxy-5-methyl-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2660691.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2660692.png)
![ethyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2660694.png)


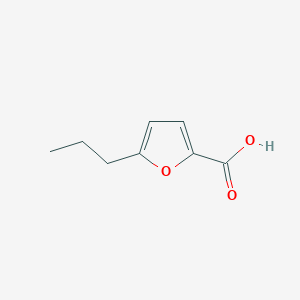
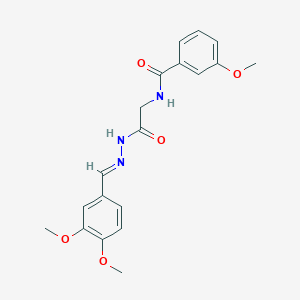
![2-[Methyl(naphthalen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2660705.png)

